2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c20-13-9-21-19(22-10-13)27-15-4-2-14(3-5-15)23-18(24)8-12-1-6-16-17(7-12)26-11-25-16/h1,6-7,9-10,14-15H,2-5,8,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFLFRFTDCTUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps. The starting materials often include 1,3-benzodioxole and 5-fluoropyrimidine. The synthetic route may involve:
Formation of the benzodioxole intermediate: This can be achieved through the reaction of catechol with formaldehyde.
Introduction of the fluoropyrimidine moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a fluorine atom.
Coupling with cyclohexyl group: The cyclohexyl group is introduced through a cycloaddition reaction.
Final acetamide formation: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide exhibit significant anti-cancer properties. For instance, derivatives with similar structural motifs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell metabolism and growth pathways .
Anti-Diabetic Properties
In addition to its anti-cancer potential, this compound may also play a role in managing diabetes. Studies on related compounds have demonstrated their ability to lower glucose levels in diabetic models, suggesting that the benzodioxole structure could enhance insulin sensitivity or promote glucose uptake in cells .
Neurological Applications
There is emerging evidence that compounds containing the benzodioxole moiety may have neuroprotective effects. Research has shown that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties within the central nervous system, potentially making them candidates for treating neurodegenerative diseases .
Case Studies
Several studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Anti-Cancer Efficacy : A recent investigation into a series of benzodioxole derivatives revealed significant cytotoxic effects against glioblastoma cell lines. The study utilized various assays to confirm the induction of apoptosis and cell cycle arrest at specific phases .
- Diabetes Management Study : In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives effectively reduced blood glucose levels, showcasing their potential as anti-diabetic agents .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the fluoropyrimidine moiety can inhibit nucleic acid synthesis. The cyclohexyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pyrimidoindole Derivatives
N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS: 536707-48-9) replaces the cyclohexyl-pyrimidine group with a pyrimidoindole system linked via a sulfanyl bridge.
Piperazino-Linked Analogues
2-[4-(1,3-Benzodioxol-5-yl)piperazino]-N-(3-chloro-4-fluorophenyl)acetamide (CAS: 850472-81-0) incorporates a piperazine ring, introducing basic nitrogen atoms that may improve solubility and bioavailability. The chlorophenyl substituent could confer halogen-bonding capabilities absent in the target compound .
Pharmacokinetic Profiles
- Lipophilicity : The benzodioxole group (logP ~2.5 estimated) may confer higher blood-brain barrier penetration compared to polar analogues like 2034194-54-0 (logP ~1.8).
- Metabolic Stability : Fluorinated pyrimidines generally resist oxidative metabolism, whereas methoxy groups (e.g., 2034502-16-2) are susceptible to demethylation .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide is of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 335.39 g/mol. The structural components include a benzodioxole moiety and a fluoropyrimidine group, which are critical for its biological activity.
Research indicates that this compound may act on various biological targets. The presence of the benzodioxole and fluoropyrimidine groups suggests potential interactions with specific receptors or enzymes involved in cellular signaling pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its efficacy against different biological targets. Below, we summarize key findings:
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Anticancer Efficacy Study :
- Pharmacokinetics Study :
- Toxicity Assessment :
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the benzodioxole and pyrimidine moieties significantly influenced biological activity. For instance:
- Substitutions on the benzodioxole ring enhanced receptor affinity.
- The presence of fluorine in the pyrimidine group was crucial for maintaining high potency against OX2R.
Q & A
Q. How can researchers design controlled-release formulations for prolonged activity?
- Strategies :
- Hydrogel-based delivery (pH-responsive polymers for tumor-targeted release) .
- Transdermal patches (optimize logP for skin permeability) .
Data Contradiction Analysis Example
- Issue : Conflicting reports on cytotoxicity (IC varies 10-fold across studies).
- Root cause : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration) .
- Resolution : Standardize protocols (e.g., 10% FBS, 48-hour exposure) and use reference controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
